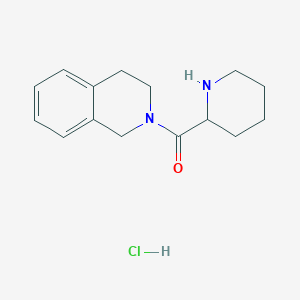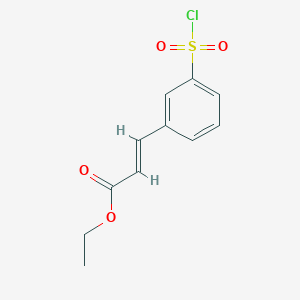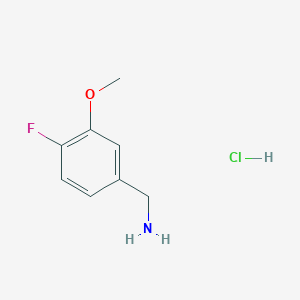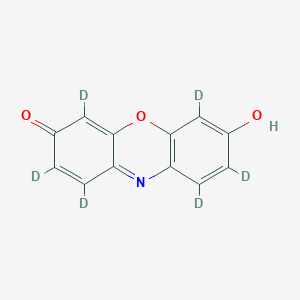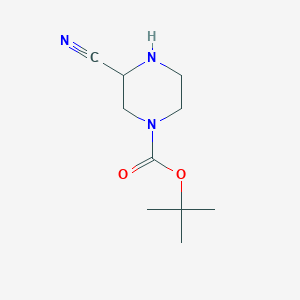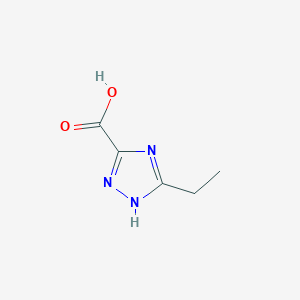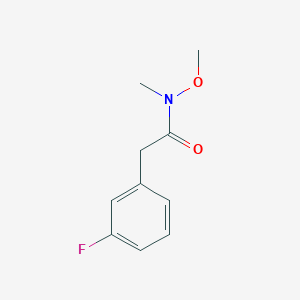
2-(甲氧甲基)氮杂环丁烷
描述
2-(Methoxymethyl)azetidine is a chemical compound with the CAS Number: 1290136-94-5 . It has a molecular weight of 101.15 . It is a colorless to yellow liquid .
Synthesis Analysis
Azetidines, including 2-(Methoxymethyl)azetidine, can be synthesized through various methods. One efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for 2-(Methoxymethyl)azetidine is1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
2-(Methoxymethyl)azetidine is a colorless to yellow liquid . It has a molecular weight of 101.15 . The compound is typically stored in a refrigerator .科学研究应用
Medicinal Chemistry: Drug Discovery and Development
2-(Methoxymethyl)azetidine: is a valuable scaffold in medicinal chemistry due to its balance between stability and molecular rigidity, which allows for the fine-tuning of pharmacological properties . It has been utilized in the development of various drugs, including:
- Monoacylglycerol Lipase Inhibitors : As covalent inhibitors, these compounds offer extended pharmacodynamic effects. An example is Pfizer’s azetidine carbamate, which targets the key serine residue in the enzyme’s active site .
- Janus Kinase Inhibitors : Pfizer’s tofacitinib, a JAK inhibitor for rheumatoid arthritis treatment, is an example of a marketed drug featuring an azetidine ring .
Organic Synthesis: Building Blocks and Reactions
Azetidines, including derivatives like 2-(Methoxymethyl)azetidine, are crucial in organic synthesis. They are used in:
- Synthetic Methodologies : Azetidines are synthesized through various methods, including nucleophilic substitution and reduction of β-lactams .
- Photocycloaddition Reactions : The aza Paternò–Büchi reaction is an efficient method to synthesize functionalized azetidines .
Polymerization: Creating Advanced Materials
In the field of polymer science, azetidines serve as monomers for anionic and cationic ring-opening polymerization. They lead to polymers with applications in:
- Antibacterial Coatings : Polymers derived from azetidines can be used for coatings that prevent bacterial growth .
- Non-viral Gene Transfection : These polymers are also explored for delivering genetic material into cells without using viruses .
Chiral Templates: Asymmetric Synthesis
2-(Methoxymethyl)azetidine: can act as a chiral template in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This application is significant in:
- Enantioselective Catalysis : Chiral azetidines are used to catalyze reactions that produce one enantiomer preferentially over the other .
- Natural Product Synthesis : The synthesis of complex natural products often requires chiral intermediates like azetidines .
Material Science: Innovative Applications
Azetidines contribute to material science by providing:
- Advanced Functional Materials : The unique properties of azetidines are harnessed to create materials with specific functions and applications .
- Nanotechnology : Azetidines may be used in the synthesis of nanomaterials for various technological applications .
Drug Discovery: Pharmacokinetic Enhancement
In drug discovery, 2-(Methoxymethyl)azetidine is involved in:
安全和危害
The compound has been classified as a danger according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry . Future research directions may focus on further exploring the synthesis, reactivity, and application of azetidines .
作用机制
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The mode of action of azetidines can vary widely depending on their structure and functional groups. They can interact with various biological targets, leading to different physiological effects .
Biochemical Pathways
Azetidines can participate in various biochemical pathways, depending on their specific structure and functional groups. They can affect the synthesis of complex natural products .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azetidines can vary widely depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of azetidines can vary widely and depend on their specific structure and functional groups .
Action Environment
The action, efficacy, and stability of azetidines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
属性
IUPAC Name |
2-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCXZBQRIAHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the regio- and stereoselective alkylation described in the research?
A1: The research presented in both papers [, ] focuses on developing a synthetic method to produce specific isomers of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. Regioselectivity refers to the preference of a chemical reaction to occur at a particular site among several possible sites. Stereoselectivity refers to the formation of one stereoisomer (a molecule with the same connectivity but different spatial arrangement of atoms) over another. Achieving both regio- and stereoselectivity is crucial in organic synthesis, particularly for pharmaceuticals, as different isomers can have drastically different biological activities.
Q2: What can be inferred about the reactivity of 2-(methoxymethyl)azetidine from this research?
A2: The research [, ] demonstrates that 2-(methoxymethyl)azetidine can be effectively alkylated at the nitrogen of the azetidine ring to form an imine intermediate. This intermediate then undergoes further alkylation to yield the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol. This suggests that the nitrogen atom in the azetidine ring is nucleophilic and can participate in reactions with electrophiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



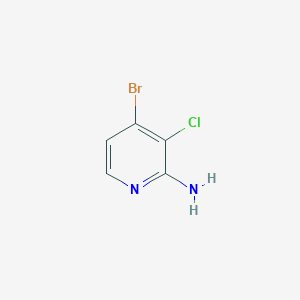
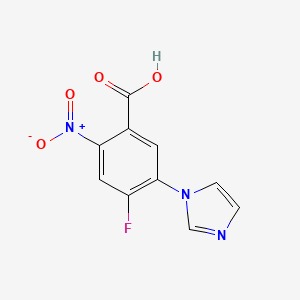

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
